molecular formula C6H3Cl2NO2 B165493 2,3-Dichloronitrobenzene CAS No. 3209-22-1

2,3-Dichloronitrobenzene

Cat. No.: B165493
CAS No.: 3209-22-1
M. Wt: 192 g/mol
InChI Key: CMVQZRLQEOAYSW-UHFFFAOYSA-N
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Description

2,3-Dichloronitrobenzene is an organic compound with the chemical formula C6H3Cl2NO2. It appears as a colorless to yellow solid at ambient temperatures and has a characteristic odor. This compound is primarily used as an intermediate in the production of dyes, antimicrobials, and agricultural products .

Mechanism of Action

Target of Action

The primary target of 2,3-Dichloronitrobenzene (23DCNB) is a gene cluster (dcb), encoding a Nag-like dioxygenase, in Diaphorobacter sp. strain JS3051 . This bacterium utilizes 23DCNB as the sole carbon, nitrogen, and energy source for growth .

Mode of Action

The this compound dioxygenase system (DcbAaAbAcAd) catalyzes the conversion of 23DCNB to 3,4-dichlorocatechol (34DCC) . Site-directed mutagenesis studies indicated that residue 204 of DcbAc is crucial for the substrate specificity of 23DCNB dioxygenase . The presence of glutamic acid at position 204 of 23DCNB dioxygenase is unique among Nag-like dioxygenases .

Biochemical Pathways

The 23DCNB dioxygenase system initiates the degradation of 23DCNB by converting it to 34DCC . A gene cluster (dcc) encoding the enzymes for 34DCC catabolism, homologous to a clc operon in Pseudomonas knackmussii strain B13, is also on the chromosome at a distance of 2.5Mb from the dcb genes . Heterologously expressed DccA catalyzes ring cleavage of 34DCC with high affinity and catalytic efficiency .

Pharmacokinetics

strain JS3051 is known to utilize 23DCNB as the sole carbon, nitrogen, and energy source for growth . This suggests that the compound is metabolized and utilized efficiently by this organism.

Result of Action

The action of 23DCNB results in its mineralization, or complete degradation, by Diaphorobacter sp. strain JS3051 .

Action Environment

Environmental factors can influence the action of 23DCNB. For example, high concentrations of 23DCNB dust particles may form explosive mixtures with air . Heating to decomposition may release toxic hydrogen chloride and nitrogen oxide fumes . Exposure to heat, open flames, and other potential sources of ignition must be avoided . Additionally, 23DCNB is hazardous to the aquatic environment and has specific target organ toxicity upon repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloronitrobenzene can be synthesized through the nitration of 1,2-dichlorobenzene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out in a stirred tank reactor, where nitric acid is added dropwise at low temperatures, followed by maintaining the reaction at around 60°C for a couple of hours .

Industrial Production Methods: In industrial settings, the nitration process is often conducted in continuous-flow reactors to enhance efficiency and safety. For instance, using a micropacked-bed reactor allows for better control of the reaction kinetics and heat management, achieving high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloronitrobenzene undergoes various chemical reactions, including:

    Reduction: It can be reduced to 2,3-dichloroaniline using reducing agents like iron and hydrochloric acid.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Strong bases or nucleophiles, such as sodium methoxide, can be used for substitution reactions.

Major Products:

    Reduction: 2,3-Dichloroaniline.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

2,3-Dichloronitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichloronitrobenzene
  • 3,4-Dichloronitrobenzene
  • 2-Nitrotoluene

Comparison: 2,3-Dichloronitrobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biodegradation pathways. For instance, the presence of chlorine atoms at the 2 and 3 positions affects its interaction with enzymes and its overall stability compared to other isomers like 2,4-dichloronitrobenzene .

Properties

IUPAC Name

1,2-dichloro-3-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
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InChI Key

CMVQZRLQEOAYSW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]
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Molecular Formula

C6H3Cl2NO2
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DSSTOX Substance ID

DTXSID8024997
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Molecular Weight

192.00 g/mol
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Physical Description

2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992), Colorless solid; [ICSC] Light yellow solid; [CHEMINFO] Light yellow powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS.
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Boiling Point

495 to 496 °F at 760 mmHg (NTP, 1992), 257.5 °C, 257-258 °C
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Flash Point

255 °F (NTP, 1992), 123 °C
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Solubility

less than 0.1 mg/mL at 77 °F (NTP, 1992), Very soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroform, In water, 62.4 mg/L at 20 °C., Solubility in water: none
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Density

1.72 (NTP, 1992) - Denser than water; will sink, 1.721 at 14 °C, 1.7 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.00505 [mmHg], Vapor pressure at 20 °C: negligible
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Color/Form

Monoclinic needles from petroleum ether, acetic acid, Crystallizes as yellow monoclinic needles.

CAS No.

3209-22-1, 27900-75-0
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Melting Point

142 to 144 °F (NTP, 1992), 61.5 °C, 61 °C
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Synthesis routes and methods I

Procedure details

20 g of tetramethylammonium chloride are dissolved at 70° C. in 100 g of 2-chlorotoluene. 1230 g (6.5 mol) of 2,3-dichloronitrobenzene are added to the solution. After addition of 290 g (5 mol) of potassium fluoride, the resulting suspension is heated for 14 hours at 180° C. with stirring and under nitrogen. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 505 g (57% of theory) of 2-fluoro-3-chloronitrobenzene and 437 g of unreacted 2,3-dichloronitrobenzene are obtained.
Quantity
1230 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

If nitration is carried out in the hitherto known manner in an HNO3 /H2SO4 mixture without addition of H3PO4, in the nitration of 1,2-dichlorobenzene the two isomers are typically formed in approximately 98.5% yield in a ratio of 3,4-dichloro- 1-nitrobenzene to 2,3-dichloro- 1-nitrobenzene of 8.2:1. If 1,2-dichlorobenzene is nitrated using phosphoric acid which is concentrated to 104%, simultaneously dispensing with sulphuric acid and with additional use of nearly anhydrous nitric acid, then a shift in favour of the 2,3-isomer is obtained. The ratio 3,4-: 2,3-dichloro-1-nitrobenzene accordingly falls to values of 5.95 or 5.45, depending slightly on the reaction temperature, as was found by our own experiments. The term 104% strength H3PO4 signifies a concentrated, i.e. dehydrated, phosphoric acid, which contains a proportion of pyrophosphoric acid and accordingly has a P2O5 content which corresponds to 104% H3PO4. The serious disadvantage of such a procedure is the great fall in the yield to 89% or even 86% as a specific function of the reaction temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloronitrobenzene
Reactant of Route 2
2,3-Dichloronitrobenzene
Reactant of Route 3
2,3-Dichloronitrobenzene
Reactant of Route 4
Reactant of Route 4
2,3-Dichloronitrobenzene
Reactant of Route 5
Reactant of Route 5
2,3-Dichloronitrobenzene
Reactant of Route 6
2,3-Dichloronitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.